molecular formula C19H21N3O4S2 B2818096 ethyl 3-carbamoyl-2-(3-(methylthio)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 896341-08-5

ethyl 3-carbamoyl-2-(3-(methylthio)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No. B2818096
CAS RN: 896341-08-5
M. Wt: 419.51
InChI Key: JGELFZWUAHFLPM-UHFFFAOYSA-N
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Description

Ethyl 3-carbamoyl-2-(3-(methylthio)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a useful research compound. Its molecular formula is C19H21N3O4S2 and its molecular weight is 419.51. The purity is usually 95%.
BenchChem offers high-quality ethyl 3-carbamoyl-2-(3-(methylthio)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 3-carbamoyl-2-(3-(methylthio)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Novel Pyrido[3′,2′4,5]thieno[3,2‐d]pyrimidines

    : The compound is utilized as a key intermediate in the synthesis of various tetrahydropyridothienopyrimidine derivatives, demonstrating its utility in creating complex heterocyclic structures (Bakhite, Al‐Sehemi, & Yamada, 2005).

  • Phosphine-Catalyzed Annulation for Tetrahydropyridines Synthesis : It acts as a 1,4-dipole synthon in a phosphine-catalyzed [4 + 2] annulation, leading to the formation of highly functionalized tetrahydropyridines, highlighting its versatility in organic synthesis (Zhu, Lan, & Kwon, 2003).

  • Synthesis of Cyanopyridine-Thione and Thieno[2,3-b]pyridine Derivatives : Used in synthesizing new cyanopyridinethiones, showcasing its importance in developing compounds with potential biological activities (Mohamed, Al-Taifi, El‐Emary, & Bakhite, 2007).

Chemical and Molecular Analysis

  • Characterization and DFT Analyses : This compound has been characterized using various spectroscopic methods and X-ray crystallographic analysis, providing insight into its molecular structure and stability through intramolecular hydrogen bonding studies (Çolak, Karayel, Buldurun, & Turan, 2021).

Synthesis of Tricyclic and Polyheterocyclic Compounds

Further Chemical Synthesis and Reactivity

  • Synthesis of Thieno[3,4-d]pyrimidines : Used in reactions with 1,3-dicarbonyl compounds, leading to the formation of ethyl 5-methyl-4-oxo-3,4-dihydrothieno[3,4-d]pyrimidines, thus demonstrating its reactivity and potential for creating diverse chemical structures (Ryndina, Kadushkin, Soloveva, & Granik, 2002).

  • Formation of Fused Thiazolo Derivatives : This compound is fundamental in synthesizing new fused thiazolo derivatives, further extending its utility in complex heterocyclic compound synthesis (Ahmed, 2003).

  • One-pot Synthesis of Pyridine Derivatives : A key reactant in a convenient one-pot synthesis method for ethyl 4-amino-2,3-dihydrothieno[2,3-b]pyridine-5-carboxylates, showcasing its efficiency in streamlined synthetic processes (Maruoka, Yamagata, & Yamazaki, 1993).

  • Synthesis and Mechanism of Action in Benzamides : Involved in the synthesis of benzamides with potential implications in studying p53 pathways and antiproliferative activities, underlining its significance in medicinal chemistry research (Raffa et al., 2019).

Biological and Pharmaceutical Implications

  • Antibacterial Activity Studies : Demonstrated use in synthesizing compounds with antistaphylococcal activity, indicating its potential in developing new antibacterial agents (Kostenko et al., 2008).

properties

IUPAC Name

ethyl 3-carbamoyl-2-[(3-methylsulfanylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S2/c1-3-26-19(25)22-8-7-13-14(10-22)28-18(15(13)16(20)23)21-17(24)11-5-4-6-12(9-11)27-2/h4-6,9H,3,7-8,10H2,1-2H3,(H2,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGELFZWUAHFLPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC(=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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